Steroid antagonist, 2

描述

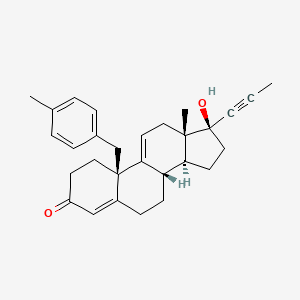

Structure

3D Structure

属性

分子式 |

C29H34O2 |

|---|---|

分子量 |

414.6 g/mol |

IUPAC 名称 |

(8S,10R,13S,14S,17S)-17-hydroxy-13-methyl-10-[(4-methylphenyl)methyl]-17-prop-1-ynyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H34O2/c1-4-14-29(31)17-13-25-24-10-9-22-18-23(30)11-16-28(22,26(24)12-15-27(25,29)3)19-21-7-5-20(2)6-8-21/h5-8,12,18,24-25,31H,9-11,13,15-17,19H2,1-3H3/t24-,25-,27-,28+,29-/m0/s1 |

InChI 键 |

NSUUUQRFPXZFLI-ZPCMSWJYSA-N |

手性 SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43CC5=CC=C(C=C5)C)C)O |

规范 SMILES |

CC#CC1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43CC5=CC=C(C=C5)C)C)O |

同义词 |

RU 43044 RU-43044 |

产品来源 |

United States |

Molecular and Cellular Mechanisms of Action of Steroid Antagonist, 2

Steroid Receptor Binding and Interaction Dynamics

Steroid hormone antagonists are compounds designed to compete with endogenous steroid hormones for binding to their respective receptors, such as the glucocorticoid (GR), mineralocorticoid (MR), androgen (AR), progesterone (B1679170) (PR), or estrogen (ER) receptors. oup.com This binding event is the first step in preventing the receptor from carrying out its normal biological function. oup.com

Ligand-Receptor Association and Dissociation Kinetics

The interaction between a steroid antagonist and its receptor is a dynamic process characterized by rates of association (how quickly the antagonist binds to the receptor, k_on_) and dissociation (how quickly it unbinds, k_off_). These kinetic parameters are crucial determinants of a drug's biological activity.

For instance, studies on estrogen receptors have shown that some antagonists bind with association rates that can be hundreds of times slower than agonists. pnas.org The dissociation rate is also critical; a slow dissociation rate can lead to prolonged receptor occupancy and a longer duration of action. oup.com The ratio of these rates (k_off_/k_on_) defines the equilibrium dissociation constant (K_D_), a measure of binding affinity. pnas.org

Affinity and Selectivity Profiling across Steroid Receptor Subtypes

An antagonist's utility is often defined by its binding affinity (how tightly it binds) and its selectivity (its preference for one receptor type over others). High affinity, often measured by the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), is desirable for potency.

Selectivity is critical to avoid off-target effects. For example, the classic glucocorticoid receptor antagonist Mifepristone (B1683876) (RU486) also has a high affinity for the progesterone receptor. oup.com Significant research efforts focus on developing new antagonists with improved selectivity. For example, modifications to the mifepristone structure have led to compounds with a greater preference for the GR over the PR and AR. oricpharma.com Non-steroidal antagonists have also been developed that show high selectivity for a single receptor, such as the GR, with no measurable affinity for MR, AR, ER, or PR. oup.comoup.com

Table 1: Illustrative Affinity and Selectivity Data for Various Steroid Antagonists This table presents example data for known compounds to illustrate how such information is typically displayed.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity Profile (Ki, nM) |

| Mifepristone (RU486) | GR | 0.7 - 3.0 bioscientifica.com | High affinity for PR as well oup.com |

| Spironolactone (B1682167) | MR | ~24 | Also antagonizes AR; acts as a PR agonist oup.com |

| Compound D06 (Non-steroidal) | GR | <250 oup.com | No detectable affinity for MR, AR, ER, PR (>2500 nM) oup.com |

| Compound OP-3633 | GR | 17.6 (IC50) oricpharma.com | 70-fold selective over PR oricpharma.com |

Competitive versus Non-Competitive Antagonism Mechanisms

Most steroid antagonists function as competitive inhibitors. nih.gov They bind to the same site within the receptor's ligand-binding pocket (LBP) as the natural hormone. oup.comnih.gov This direct competition prevents the endogenous agonist from binding and activating the receptor.

Non-competitive antagonism is less common for this class of drugs but involves the antagonist binding to a different site on the receptor (an allosteric site). umn.edu This binding event changes the receptor's shape in such a way that the natural hormone can no longer bind effectively or, if it does bind, cannot trigger the conformational changes needed for activation. umn.edu

Allosteric Modulation and Conformational Changes Induced by Steroid Antagonists

The binding of any ligand—agonist or antagonist—induces a change in the three-dimensional shape of the steroid receptor. nih.gov This process, known as allosteric modulation, is central to its function. While agonists induce a conformation that promotes gene activation, antagonists induce a different conformation that is inactive or even repressive. nih.govbiorxiv.org

Analysis of Receptor Domain Rearrangements

The key structural change distinguishing agonist from antagonist action often involves the final helix of the ligand-binding domain, known as helix 12 (H12) or the Activation Function 2 (AF-2) region. nih.gov

Agonist Binding: An agonist typically causes H12 to fold over the ligand-binding pocket, creating a stable surface that is recognized by transcriptional coactivators. nih.govnih.gov

Antagonist Binding: Many antagonists are bulky molecules. Their presence in the binding pocket physically prevents H12 from adopting its active conformation. nih.gov Instead, H12 is displaced and may either block the coactivator binding site or create a new surface that recruits corepressor proteins. biorxiv.orgembopress.org

Impact on Coregulator Recruitment and Dissociation

The ultimate function of a steroid receptor depends on the proteins it recruits after ligand binding. These "coregulator" proteins determine the effect on gene transcription.

Coactivators: These proteins are recruited by agonist-bound receptors and typically possess enzyme activity (like histone acetyltransferase activity) that helps to open up chromatin and initiate gene transcription. ersnet.org

Corepressors: These proteins are recruited by antagonist-bound receptors. They mediate gene silencing, often by recruiting other enzymes like histone deacetylases, which compact the chromatin and make it inaccessible for transcription. ersnet.org

The specific conformation induced by an antagonist dictates which coregulators can bind, thereby preventing the cascade of events that leads to gene activation. oup.com

Downstream Signaling Pathway Interruption

"Steroid antagonist, 2", as a type II antagonist, effectively halts the signal transduction pathway initiated by steroid hormones. nih.gov Upon binding to the ligand-binding domain (LBD) of its cognate steroid receptor, it induces a distinct conformational change that is different from that caused by an agonist. oup.com This altered conformation prevents the receptor from productively engaging with the cellular machinery required for gene expression and other signaling events.

The primary mechanism by which steroid hormones exert their effects is through the regulation of gene transcription. glowm.comreveragen.com This process is initiated when an agonist-bound steroid receptor dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the regulatory regions of target genes. glowm.com This binding, along with the recruitment of coactivator proteins, initiates changes in chromatin structure and the assembly of the transcription machinery, ultimately leading to an increase or decrease in the rate of gene transcription. reveragen.com

"this compound" disrupts this process fundamentally. As a type II antagonist, its binding to the receptor, while permitting dimerization, impairs the ability of the receptor-antagonist complex to effectively bind to DNA. nih.gov This is a key distinction from type I antagonists, which may still allow for DNA binding. nih.gov For instance, studies on the type II anti-progestin ZK98,299 have shown that while the receptor can still form dimers, its interaction with HREs is significantly weakened or completely abrogated. nih.gov This failure to bind to the HREs prevents the recruitment of the transcriptional machinery, thereby silencing the expression of hormone-responsive genes.

The modulation of transcriptional activity by steroid receptor antagonists can be influenced by the cellular context and the presence of various transcription factors and coregulators. oup.comnih.gov The table below illustrates the differential effects of various ligands on receptor activity.

| Ligand Type | Receptor Dimerization | DNA Binding | Coactivator Recruitment | Gene Transcription |

| Agonist | Yes | Yes | Yes | Activated |

| This compound (Type II) | Yes | Impaired/Blocked | No | Inhibited |

| Type I Antagonist | Yes | Yes | Blocked/Altered | Inhibited/Modulated |

This table provides a generalized representation of the effects of different ligand types on steroid receptor function.

The transcriptional activity of steroid receptors is critically dependent on their interaction with a host of other proteins, including coactivators and corepressors. mdpi.com Agonist binding promotes a receptor conformation that favors the recruitment of coactivators, which are essential for transcriptional activation. pnas.org Conversely, the conformation induced by "this compound" can either prevent the binding of coactivators or, in some cases, facilitate the recruitment of corepressors.

The ligand-induced conformation of the receptor's LBD is crucial. Specifically, the positioning of a region known as helix 12 is a determining factor. pnas.org Agonist binding stabilizes an active conformation where helix 12 creates a binding surface for coactivator proteins containing an LXXLL motif. pnas.org "this compound" binding results in a different positioning of helix 12, which disrupts this coactivator binding site, thereby inhibiting the formation of a functional transcription initiation complex. pnas.org

Furthermore, steroid receptors can engage in crosstalk with other signaling pathways through protein-protein interactions. For example, the glucocorticoid receptor (GR) can interact with other transcription factors like activator protein-1 (AP-1) and nuclear factor-kappaB (NF-κB). nih.gov The nature of the ligand bound to the GR can influence these interactions, leading to either synergistic or antagonistic effects on gene expression. By its nature, "this compound" would modulate these interactions to produce a repressive outcome. The inhibition of these crucial protein-protein interactions is a key component of its antagonistic mechanism. nih.govnih.gov

In addition to the classical genomic pathway that involves gene transcription, steroid hormones can also elicit rapid, non-genomic effects. physiology.orgnih.gov These actions are mediated by a subpopulation of steroid receptors located at the plasma membrane or in the cytoplasm. nih.govnih.gov These non-genomic pathways involve the rapid activation of intracellular signaling cascades, such as those involving Src kinase, PI3K/Akt, and MAP kinases, leading to immediate physiological responses. nih.govoup.com

Structure Activity Relationships Sar and Rational Design Principles for Steroid Antagonist, 2

Identification of Key Pharmacophoric Features Essential for Antagonistic Activity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For steroid antagonists, these features dictate the molecule's ability to bind to the receptor without initiating the conformational changes that lead to an agonist (activating) response.

Key pharmacophoric features for steroid antagonists often include:

A Steroidal Core: The fundamental cyclopentanophenanthrene skeleton provides the basic framework that fits into the ligand-binding pocket of the steroid receptor. This rigid structure correctly orients the other functional groups for interaction with the receptor.

Hydrogen Bond Acceptors and Donors: Specific heteroatoms, such as oxygen in hydroxyl or carbonyl groups, and nitrogen in various substituents, act as hydrogen bond acceptors or donors. nih.gov These interactions with specific amino acid residues in the receptor's binding site are crucial for anchoring the ligand. For instance, a 3-hydroxyl group on the A-ring and a nitrogen-containing azole ring attached to the D-ring at C-17 can serve as hydrogen bond acceptors. nih.gov

Hydrophobic Groups: The largely nonpolar steroid nucleus and additional hydrophobic substituents interact with hydrophobic pockets within the receptor. These interactions are a primary driving force for binding affinity. plos.org Pharmacophore models for both steroidal and non-steroidal inhibitors often highlight three main hydrophobic regions. nih.gov

Bulky Substituents: A key feature that often differentiates an antagonist from an agonist is the presence of a bulky substituent. This group, often at positions like C7α, C11β, or C17α, sterically hinders the conformational change in the receptor that is necessary for agonist activity. uomustansiriyah.edu.iqacs.org For example, a long, substituted alkyl chain at the 7α-position can prevent the receptor from adopting an active conformation. uomustansiriyah.edu.iq

Pharmacophore models for antagonists typically consist of a combination of these features. For example, a common model for human cytochrome P450 17α-hydroxylase-17,20-lyase (CYP17) inhibitors includes one to two hydrogen bond acceptors and three hydrophobic groups. nih.gov

Elucidation of Structural Requirements for Receptor Binding Affinity and Selectivity

High binding affinity and selectivity are paramount for an effective steroid antagonist. Affinity ensures that the antagonist can effectively compete with the endogenous steroid hormone for the receptor, while selectivity minimizes off-target effects by ensuring the antagonist does not bind strongly to other steroid receptors.

Binding Affinity:

The affinity of a steroid antagonist for its target receptor is primarily governed by the sum of its interactions with the amino acid residues lining the ligand-binding pocket.

A-Ring Interactions: For many steroid receptors, including the estrogen, progesterone (B1679170), mineralocorticoid, and glucocorticoid receptors, the interaction with the steroidal A-ring is a primary determinant of high-affinity binding. nih.gov For instance, a phenolic A-ring is crucial for high-affinity binding to the estrogen receptor. nih.gov The conformation of the A-ring is also critical; for example, a flat 4-en-3-one A-ring is favored by the mineralocorticoid receptor. nih.gov

Selectivity:

Selectivity between different steroid receptors is achieved by exploiting subtle differences in the size, shape, and amino acid composition of their ligand-binding pockets.

Substitutions on the Steroid Nucleus: The addition of specific substituents can dramatically alter selectivity. For example, adding a methyl group at the C10 position of mifepristone (B1683876) derivatives has a significant impact on their activity at the progesterone and androgen receptors, leading to improved selectivity for the glucocorticoid receptor. acs.orgoricpharma.com

Lipophilicity: There can be a trade-off between lipophilicity and selectivity. For some glucocorticoids, an increase in lipophilicity correlates with a decrease in selectivity over the progesterone receptor. ersnet.org

Targeting Specific Residues: Selective antagonists can be designed to interact with unique amino acid residues in the target receptor that are not conserved in other receptors.

Impact of Chemical Modifications and Substituent Effects on Antagonistic Potency

The potency of a steroid antagonist can be fine-tuned through systematic chemical modifications. These modifications can influence both binding affinity and the ability to prevent receptor activation.

| Modification Location | Substituent | Effect on Antagonistic Potency | Reference |

| C7α | Thioacetyl group (Spironolactone) | Substitution with a 6,7-β-methylene group (Prorenone) increased affinity and activity. | nih.gov |

| C17α | Propyl or Cyanomethyl group | Can induce androgen receptor antagonist activity. | wikipedia.org |

| C16 | Various substituents | Can convert the steroid into an antiandrogen. | wikipedia.org |

| C10 | Methyl group | Addition to mifepristone derivatives significantly impacts progesterone and androgen receptor activity, enhancing glucocorticoid receptor selectivity. | acs.orgoricpharma.com |

| C11β | Bulky aryl groups | Often a key feature for antagonism, as it can sterically clash with receptor components required for activation. | ebi.ac.uk |

Key Observations from Research:

Modifications at the C17α position can switch a compound from an agonist to an antagonist. For example, while smaller alkyl groups at C17α can enhance anabolic activity, bulkier groups like propyl or cyanomethyl can lead to androgen receptor antagonism. wikipedia.org

The introduction of a methyl group at the C10 position in mifepristone analogs was found to be crucial for minimizing androgen receptor agonism and progesterone receptor antagonism. oricpharma.com

Replacing a trifluoromethyl group with a larger benzyl (B1604629) group in a non-steroidal glucocorticoid receptor ligand converted it from an agonist to an antagonist. ebi.ac.uk

Stereochemical Considerations in Steroid Antagonist, 2 Action

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the interaction between a steroid antagonist and its receptor. nih.govrose-hulman.edu The precise spatial orientation of functional groups determines the quality of fit within the binding pocket and the ability to form specific interactions.

Asymmetric Centers: The steroid nucleus contains multiple chiral centers, leading to the possibility of numerous stereoisomers. iptsalipur.org Only one of these isomers typically exhibits the desired biological activity.

Configuration of Substituents: The orientation of substituents, denoted as α (below the plane of the ring system) or β (above the plane), is crucial. rose-hulman.eduiptsalipur.org For example, the 17β-hydroxyl group is essential for the activity of many steroid hormones, while the 17α-epimer is often inactive. rose-hulman.edu

Conformational Isomers: Steroid rings typically exist in a stable chair conformation. However, the flexibility of certain parts of the molecule can allow for different conformational isomers, one of which may be preferentially bound by the receptor. iptsalipur.org

Modeling studies have suggested that steroid antagonists, while fitting into the same site as agonists, possess different donor/acceptor linkages with the receptor. nih.gov These alternative interactions prevent the receptor from adopting its active conformation.

Computational and In Silico Approaches to Rational Analog Design

In recent years, computational methods have become indispensable tools in the rational design of steroid antagonists. These in silico techniques allow for the prediction of binding affinity and activity, helping to prioritize the synthesis of the most promising compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.govresearchgate.net Docking studies can help to visualize how an antagonist fits into the binding pocket and can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its affinity. acs.orgnih.gov For example, docking studies have been used to show that novel estrogen receptor antagonists bind in a manner similar to the known antagonist ICI-182,780. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. plos.orgnih.gov Three-dimensional QSAR (3D-QSAR) methods, which consider the 3D properties of molecules, can be used to develop pharmacophore models and predict the potency of new analogs. plos.orgnih.gov

Virtual Screening: This computational technique involves screening large libraries of virtual compounds against a receptor target to identify potential hits. nih.govresearchgate.net Structure-based virtual screening, guided by the 3D structure of the receptor, is a powerful approach for discovering novel antagonist scaffolds. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time. researchgate.net This can help to understand how an antagonist affects the conformational flexibility of the receptor and prevents its activation.

These computational approaches, often used in combination, provide a powerful platform for the rational design of novel steroid antagonists with improved potency, selectivity, and pharmacokinetic properties.

Synthetic Methodologies and Derivatization Strategies for Steroid Antagonist, 2

Total Synthesis Pathways and Key Synthetic Intermediates

The total synthesis of complex molecules like Steroid antagonist, 2 is a significant undertaking that relies on the strategic disconnection of the target molecule into simpler, more readily available starting materials. nobelprize.org This process, known as retrosynthetic analysis, guides the design of a forward synthetic route.

Retrosynthetic Analysis and Forward Synthesis Approaches

A common retrosynthetic strategy for steroid scaffolds involves dissecting the tetracyclic core into manageable building blocks. researchgate.netjournals.co.za For instance, a key disconnection might occur at the B-ring, leading to a CD-ring fragment and an A-ring precursor. The forward synthesis would then involve the stereocontrolled coupling of these fragments, often employing powerful carbon-carbon bond-forming reactions. thieme-connect.com

One can envision a retrosynthetic analysis of a generic steroid antagonist framework where the D-ring is constructed late-stage, allowing for the introduction of diverse functionalities at this position. researchgate.net An alternative approach might involve the formation of the C-ring through an intramolecular cyclization of a polyenic precursor, mimicking biosynthetic pathways. nih.gov

Forward synthesis often commences from readily available chiral starting materials to establish the correct stereochemistry early in the sequence. For example, a synthesis might begin with a known steroid, such as estrone (B1671321) or cholic acid, and modify its structure through a series of chemical transformations. researchgate.net A concise total synthesis of steroid scaffolds has been reported utilizing a palladium-catalyzed dearomatization cyclization as a key step. thieme-connect.com

Stereoselective and Enantioselective Synthesis Strategies

Controlling the stereochemistry of the multiple chiral centers within the steroid nucleus is a paramount challenge in the synthesis of this compound. nih.gov Stereoselective reactions are employed to favor the formation of one stereoisomer over others.

Several strategies are utilized to achieve high stereoselectivity:

Substrate Control: The inherent chirality of the steroidal starting material or intermediate can direct the stereochemical outcome of subsequent reactions. rsc.org

Reagent Control: Chiral reagents or catalysts can be used to induce asymmetry in the product. This is particularly important in enantioselective syntheses where a single enantiomer is desired from an achiral starting material. google.com

Stereoselective Reductions: The reduction of ketone functionalities is a common step in steroid synthesis. The choice of reducing agent can significantly influence the stereochemistry of the resulting hydroxyl group. google.com

Epoxide Ring Opening: The stereoselective opening of an epoxide ring can be a powerful method for introducing new functional groups with defined stereochemistry.

A notable example of stereocontrol is the synthesis of pentacyclic steroids where a stereoselective intramolecular epoxide-opening lactonization serves as a key step. The nucleophilic attack on the epoxide ring occurs at the least sterically hindered carbon, proceeding via an SN2 mechanism to ensure a specific stereochemical outcome.

Parallel and Combinatorial Synthesis Techniques for Analog Generation

To explore the structure-activity relationships of this compound, it is often necessary to synthesize a large number of structurally related analogs. Parallel and combinatorial synthesis techniques have emerged as powerful tools for the rapid generation of such compound libraries. routledge.comuniroma1.it

Parallel synthesis involves the simultaneous synthesis of a series of individual compounds in separate reaction vessels. bioduro.com This approach allows for the systematic variation of different parts of the molecule. For example, a library of analogs could be created by reacting a common steroidal core with a diverse set of building blocks. nih.govnih.gov

Combinatorial chemistry , particularly the "split-and-pool" method, allows for the creation of much larger libraries of compounds. wikipedia.org In this technique, a solid support is divided into portions, each of which is reacted with a different building block. The portions are then combined, mixed, and re-divided for the next reaction step. This process can generate vast numbers of unique compounds. routledge.comwikipedia.org Solid-phase synthesis is a key enabling technology for combinatorial chemistry, where the starting material is attached to a polymer support, facilitating purification and handling. acs.org

| Synthesis Technique | Description | Application in this compound Analog Generation | Key Advantages |

| Parallel Synthesis | Simultaneous synthesis of multiple discrete compounds in separate reaction vessels. bioduro.com | Systematic variation of substituents at specific positions of the steroid scaffold to probe SAR. nih.govnih.gov | Well-defined products, easier characterization. bioduro.com |

| Combinatorial Synthesis (Split-and-Pool) | Stepwise process where a solid support is divided, reacted with different building blocks, and then recombined. wikipedia.org | Generation of large, diverse libraries of steroid analogs for high-throughput screening. routledge.com | High efficiency, creation of vast numbers of compounds. wikipedia.org |

| Solid-Phase Synthesis | The starting material is attached to a polymer support, simplifying reaction workup and purification. acs.org | Facilitates the automation of parallel and combinatorial synthesis of steroid derivatives. nih.govacs.org | Ease of purification, automation potential. acs.org |

Biocatalytic and Chemoenzymatic Methods in Steroid Antagonist Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages in organic synthesis, including high selectivity, mild reaction conditions, and a reduced environmental footprint. acs.orgwiley.com Chemoenzymatic synthesis combines the strengths of both biological and chemical catalysis to create efficient and elegant synthetic routes. biorxiv.orgnih.gov

Enzymes such as lipases, esterases, and dehydrogenases can be employed for various transformations in steroid synthesis: acs.orgresearchgate.net

Kinetic Resolution: Enzymes can selectively react with one enantiomer of a racemic mixture, allowing for the separation of enantiomers. researchgate.net

Asymmetric Reductions: Ketoreductases (KREDs) can reduce prochiral ketones to chiral alcohols with high enantioselectivity. mdpi.com

Hydroxylation: Cytochrome P450 enzymes can introduce hydroxyl groups at specific and often unactivated positions on the steroid scaffold, a transformation that can be challenging to achieve with traditional chemical methods. researchgate.net

A chemoenzymatic approach has been developed for the synthesis of C14-functionalized steroids. This strategy utilizes an enzyme to introduce a double bond, which then serves as a handle for further chemical modifications. biorxiv.org Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, can further streamline the synthesis of complex molecules. acs.org

Strategies for Structural Diversification and Library Synthesis

The generation of structurally diverse libraries of steroid antagonists is crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com Several strategies are employed to achieve this diversification.

One common approach is to introduce functional groups at various positions on the steroid nucleus. This can be achieved through late-stage functionalization, where a common intermediate is modified in the final steps of the synthesis. researchgate.net For example, modifications to the D-ring of a steroid can significantly impact its biological activity. researchgate.net

The conjugation of the steroid core with other molecular scaffolds, such as peptides or heterocyclic moieties, can lead to hybrid molecules with novel properties. researchgate.netnih.gov This approach, known as bioconjugation, can enhance target specificity and reduce side effects. nih.gov

Preclinical in Vitro and Ex Vivo Research Models for Investigating Steroid Antagonist, 2

Cell-Based Assays for Receptor Function and Cellular Response

Cell-based assays are fundamental in the preclinical evaluation of Steroid antagonist, 2, providing insights into its direct effects on receptor function and cellular behavior.

Reporter Gene Assays for Transcriptional Activity Assessment

Reporter gene assays are instrumental in quantifying the antagonist properties of this compound. In these assays, cells are engineered to express a receptor of interest (e.g., progesterone (B1679170), glucocorticoid, or androgen receptor) along with a reporter gene, such as luciferase, linked to a hormone-responsive promoter. oup.comoup.com The activity of the reporter gene serves as a readout for the transcriptional activity of the receptor.

Studies have shown that this compound effectively inhibits corticoid-induced transcription from a glucocorticoid response element (GRE)-linked luciferase reporter gene in cell lines like the human lung carcinoma A549 cells. selleckchem.com Similarly, it blocks progesterone-induced alkaline phosphatase activity, a functional reporter, in the human breast cancer cell line T47D. selleckchem.com In CV-1 cells expressing the androgen receptor, this compound has been demonstrated to inhibit transcription from androgen-responsive promoters in a dose-dependent manner. oup.comoup.com Furthermore, its antagonist activity has been confirmed in COS-7 cells using a GAL4 luciferase reporter assay. medchemexpress.com

Cellular Proliferation and Apoptosis Studies in Mechanistic Contexts

The impact of this compound on cell proliferation and apoptosis is a key area of investigation, particularly in the context of cancer research. Various in vitro studies have demonstrated its cytostatic and pro-apoptotic effects across a range of cell lines.

For instance, in Ishikawa endometrial adenocarcinoma cells, this compound has been shown to inhibit cell growth in a time- and dose-dependent manner. nih.gov Mechanistic studies revealed that this inhibition is associated with an arrest of the cell cycle at the S phase and the induction of apoptosis through the activation of caspase-3. nih.gov Furthermore, it modulates the expression of apoptosis-regulatory genes, leading to an increase in BAX protein expression. nih.gov

Similar effects have been observed in other cancer cell lines:

Ovarian Cancer: In SK-OV-3 and OV2008 ovarian cancer cells, this compound inhibits cell growth with IC50 values of 6.25 µM and 6.91 µM, respectively. selleckchem.com The growth arrest is linked to a reduction in cdk2 activity and an upregulation of the cdk inhibitors p21(cip1) and p27(kip1). nih.gov

Gastric Adenocarcinoma: In the PR-positive SGC-7901 human gastric adenocarcinoma cell line, this compound induces apoptosis and inhibits proliferation by arresting the cell cycle in the G0/G1 phase and up-regulating caspase-3 expression. semanticscholar.org

Chorionic Villi: In early pregnant chorionic villi, treatment with this compound has been shown to inhibit the proliferation of cytotrophoblasts and significantly increase apoptosis in both syncytiotrophoblasts and cytotrophoblasts. nih.gov

Uveal Melanoma: In various human uveal melanoma cell lines, this compound reduced cellular proliferation and viability in a concentration-dependent manner, inducing cell death at higher concentrations. nih.gov

Interactive Table: Effect of this compound on Cellular Proliferation and Apoptosis in Various Cell Lines.

Ligand Binding and Displacement Assays in Cell Lysates

Ligand binding and displacement assays are crucial for determining the affinity of this compound for its target receptors. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. The ability of this compound to displace the radiolabeled ligand is then measured, providing an indication of its binding affinity.

Whole-cell competition-binding assays have been performed in COS-7 cells transfected with the wild-type androgen receptor, using [3H]-R1881 as the tracer. oup.com These studies have shown that this compound competes effectively for binding to the androgen receptor, with a relative binding affinity comparable to that of cyproterone (B1669671) acetate. oup.com

Data from various binding assays have quantified the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for the progesterone and glucocorticoid receptors. For the progesterone receptor, the IC50 is approximately 0.2 nM, and for the glucocorticoid receptor, it is around 2.6 nM. selleckchem.commedchemexpress.com X-ray crystallography studies have provided detailed insights into the binding of this compound to the ligand-binding domain of the progesterone receptor. nih.gov

Isolated Tissue and Organ Preparations for Mechanistic Investigations

Ex vivo models using isolated tissues and organ preparations provide a bridge between in vitro cell culture and in vivo studies. These models allow for the investigation of the effects of this compound in a more physiologically relevant context, where cell-cell and cell-matrix interactions are preserved.

One example of such a model is the use of placental explants co-cultured with primary endometrial fibroblasts to mimic the process of placental implantation. molbiolcell.org In this system, trophoblast villi are isolated from placentas obtained after legal early pregnancy terminations induced by this compound. molbiolcell.org This model has been used to study the role of the stromal cell matrix in extravillous cytotrophoblast migration. molbiolcell.org

Another application is the use of patient-derived tumor fragments cultured ex vivo. For example, breast cancer samples have been cultured to show that tumors with a high progesterone receptor isoform A to isoform B ratio are responsive to antiprogestins. aacrjournals.org Additionally, preclinical models using patient-derived xenografts (PDXs) of breast cancer have been employed to evaluate the response to this compound in combination with other chemotherapeutic agents. researchgate.net

Development and Application of Organoid and 3D Cell Culture Models

Three-dimensional (3D) cell culture models, including spheroids and organoids, are increasingly being used in preclinical research as they more accurately replicate the complex microenvironment of tissues in vivo compared to traditional 2D cell cultures. biocompare.comsigmaaldrich.comnih.gov These models are valuable for studying the effects of compounds like this compound on tissue architecture, cell signaling, and invasion. nih.gov

Organoids can be generated from pluripotent or adult stem cells and can form structures that mimic the function and architecture of organs such as the intestine, brain, and lung. sigmaaldrich.comcorning.com Patient-derived organoids, or "tumoroids," are particularly promising for personalized medicine, allowing for the testing of drug responses on an individual basis. sigmaaldrich.comcorning.com For example, the combination of organoid culture with CRISPR/Cas9 gene editing has been used to investigate the phenotypes of sequential cancer mutations in human intestinal stem cells. nih.gov

While specific studies detailing the use of this compound in organoid models are emerging, the technology offers a powerful platform for future investigations into its effects on organogenesis, disease progression, and patient-specific therapeutic responses. corning.com

High-Throughput and High-Content Screening Methodologies for Related Compounds

High-throughput screening (HTS) and high-content screening (HCS) are essential tools for discovering and characterizing new compounds with similar or improved properties to this compound. These methodologies allow for the rapid screening of large libraries of chemical compounds. researchgate.net

Cell-based HTS assays are often employed to identify novel steroid receptor antagonists. For example, a large-scale, unbiased, cell-based HTS of over 132,000 compounds was used to identify specific antagonists of the pregnane (B1235032) X receptor (PXR), a nuclear receptor involved in drug metabolism. nih.gov This screen utilized a cell-based gene reporter assay followed by retesting and dose-response analysis. nih.gov Similar approaches have been used to identify antagonists for other nuclear receptors, such as the thyroid hormone receptor. pnas.org

These screening platforms can be adapted to search for compounds with specific antagonist profiles, for instance, those that are highly selective for the progesterone receptor over the glucocorticoid receptor, which could offer therapeutic advantages. researchgate.net The development of such screening systems is crucial for the discovery of the next generation of steroid antagonists.

Comparative Analysis of Steroid Antagonist, 2 with Other Established Steroid Antagonists

Mechanistic Distinctions in Receptor Binding and Activation Profiles

The interaction of a steroid antagonist with its receptor is a multifaceted process that extends beyond simple competitive binding. The resulting conformational change in the receptor dictates whether it remains in an inactive state or adopts a conformation that can recruit co-repressors, leading to active antagonism.

Steroid Antagonist, 2 (SA2): Preclinical data suggest that SA2 acts as a pure antagonist at the androgen receptor (AR). Its binding mechanism is characterized by a high-affinity interaction that stabilizes the receptor in an inactive conformation. This prevents the conformational changes necessary for the recruitment of co-activator proteins, thereby inhibiting the transcription of androgen-responsive genes.

Mifepristone (B1683876) (RU-486): Mifepristone is a potent antagonist of the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR). nih.govnih.gov Its antagonistic activity is attributed to its high binding affinity and the induction of a unique receptor conformation that is distinct from that induced by agonists. nih.gov This altered conformation hinders the proper association of the receptor with the transcriptional machinery.

Spironolactone (B1682167): Spironolactone is a competitive antagonist of the mineralocorticoid receptor (MR) and also exhibits anti-androgenic properties. nih.govrndsystems.com Its mechanism involves direct competition with aldosterone (B195564) for binding to the MR. nih.gov At the androgen receptor, it acts as a competitive antagonist, albeit with lower affinity compared to its MR antagonism.

Bicalutamide (B1683754): As a non-steroidal anti-androgen, bicalutamide competitively inhibits the binding of androgens to the AR. patsnap.comyoutube.com This prevents the nuclear translocation of the receptor and its subsequent interaction with androgen response elements on DNA, thereby blocking the activation of target genes. patsnap.com

| Compound | Primary Target(s) | Binding Mechanism | Receptor Activation Profile |

|---|---|---|---|

| This compound (SA2) | Androgen Receptor (AR) | High-affinity, stabilizes inactive conformation | Pure Antagonist |

| Mifepristone | Progesterone Receptor (PR), Glucocorticoid Receptor (GR) | High-affinity, induces inactive/repressive conformation | Antagonist |

| Spironolactone | Mineralocorticoid Receptor (MR), Androgen Receptor (AR) | Competitive inhibition | Antagonist |

| Bicalutamide | Androgen Receptor (AR) | Competitive inhibition, prevents nuclear translocation | Antagonist |

Differential Specificity and Selectivity among Steroid Receptor Subtypes

The clinical utility of a steroid antagonist is often defined by its selectivity for a specific receptor subtype, which can minimize off-target effects.

This compound (SA2): SA2 demonstrates high selectivity for the androgen receptor. In competitive binding assays, it shows minimal cross-reactivity with the progesterone, glucocorticoid, mineralocorticoid, and estrogen receptors, suggesting a favorable profile with a reduced likelihood of off-target hormonal effects.

Mifepristone: Mifepristone exhibits potent antagonism at both the PR and GR, with its affinity for these receptors being significantly higher than that of the endogenous hormones. nih.govnih.gov It has a lower affinity for the AR and negligible binding to the MR and estrogen receptors. sigmaaldrich.com

Spironolactone: The primary target of spironolactone is the MR. However, it also possesses significant anti-androgenic activity due to its ability to bind to the AR. nih.gov Furthermore, it can act as an agonist at the progesterone receptor, which contributes to some of its side effects. nih.gov

Bicalutamide: Bicalutamide is highly selective for the androgen receptor and does not exhibit significant binding to other steroid hormone receptors. wikipedia.org This high selectivity is a key feature of its clinical profile.

| Compound | AR Affinity | PR Affinity | GR Affinity | MR Affinity | ER Affinity |

|---|---|---|---|---|---|

| This compound (SA2) | High | Negligible | Negligible | Negligible | Negligible |

| Mifepristone | Low | High | High | Negligible | Negligible |

| Spironolactone | Moderate | Moderate (Agonist) | Low | High | Low |

| Bicalutamide | High | Negligible | Negligible | Negligible | Negligible |

Contrasting Structural Features and Pharmacophoric Requirements

The structural diversity among steroid antagonists underpins their distinct receptor binding and selectivity profiles.

This compound (SA2): SA2 possesses a modified steroidal backbone, with specific substitutions on the D-ring that are critical for its high-affinity and selective binding to the AR. The pharmacophore includes a bulky side chain that sterically hinders the conformational changes required for receptor activation.

Mifepristone: Mifepristone is a synthetic steroid characterized by a bulky dimethylaminophenyl group at the 11β-position of the steroid nucleus. nih.gov This group is a key pharmacophoric element that is responsible for its antagonistic activity by sterically clashing with the receptor's activation-related domains. nih.gov

Spironolactone: Spironolactone is a steroid derivative with a unique spironolactone lactone ring at the C-17 position. This structural feature is crucial for its antagonist activity at the MR.

Bicalutamide: In contrast to the other compounds, bicalutamide is a non-steroidal molecule. nih.gov Its structure contains a cyano and a trifluoromethylphenyl group, which are key for its interaction with the AR ligand-binding pocket. nih.govpnas.org The absence of a steroidal core contributes to its high selectivity for the AR.

Comparative Analysis of Downstream Signaling Pathway Modulation

The binding of an antagonist to a steroid receptor not only blocks the canonical genomic signaling pathway but can also influence non-genomic or rapid signaling events.

Mifepristone: Mifepristone's blockade of the PR and GR leads to the inhibition of progesterone- and glucocorticoid-responsive gene expression. nih.gov There is also evidence that it can modulate various signaling pathways, including the MAPK and JNK pathways, independently of its genomic effects.

Spironolactone: By antagonizing the MR, spironolactone prevents the aldosterone-induced transcription of genes involved in sodium and water retention. nih.gov It can also attenuate aldosterone-mediated pro-fibrotic and pro-inflammatory signaling in cardiovascular tissues. ahajournals.org

Bicalutamide: The primary effect of bicalutamide is the inhibition of androgen-driven gene expression. patsnap.com However, some studies suggest that in certain contexts, particularly in the presence of AR mutations, bicalutamide can paradoxically exhibit partial agonist activity and modulate signaling pathways that promote cell survival. pnas.org

| Compound | Primary Downstream Effect | Modulation of Other Pathways |

|---|---|---|

| This compound (SA2) | Inhibition of AR-mediated transcription | Modulation of Akt and MAPK pathways |

| Mifepristone | Inhibition of PR and GR-mediated transcription | Modulation of MAPK and JNK pathways |

| Spironolactone | Inhibition of MR-mediated transcription | Attenuation of pro-fibrotic and pro-inflammatory signaling |

| Bicalutamide | Inhibition of AR-mediated transcription | Potential for partial agonism and survival pathway modulation in mutated AR |

Advanced Analytical and Biophysical Techniques Applied in Steroid Antagonist, 2 Research

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Ligand-Receptor Complex Structural Elucidation

High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable for visualizing the precise interactions between a steroid antagonist and its receptor. These methods reveal the conformational changes induced by antagonist binding, which are fundamental to their mechanism of action.

X-ray crystallography has been instrumental in elucidating the structural basis of antagonism for numerous steroid receptors. A notable example is the determination of the crystal structure of the progesterone (B1679170) receptor (PR) ligand-binding domain (LBD) in complex with the antagonist mifepristone (B1683876) (RU-486). nih.govnih.gov These studies have shown how the bulky side group of mifepristone sterically hinders the conformational changes in the receptor that are necessary for coactivator recruitment, thereby blocking its function. nih.gov The structure of mifepristone bound to the glucocorticoid receptor (GR) has also been solved, revealing how a single ligand can exhibit different binding modes and induce distinct conformational changes in different receptors. rcsb.org

Cryo-EM has emerged as a powerful complementary technique, particularly for large, flexible, or multi-protein complexes that are challenging to crystallize. It has been used to study the structure of steroid receptor complexes with various coregulator proteins, providing a more complete picture of the transcriptional machinery that is modulated by steroid antagonists.

| PDB ID | Compound | Receptor | Resolution (Å) | Key Findings |

| 2W8Y | Mifepristone (RU-486) | Progesterone Receptor | 1.95 | Shows RU-486 binding to an agonistic conformation of the receptor, inducing flexibility in helix 12. nih.govnih.gov |

| 3H52 | Mifepristone (RU-486) | Glucocorticoid Receptor | 2.80 | Reveals the structural basis for both active and passive antagonism by mifepristone. rcsb.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Ligand-Protein Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution. In the context of steroid antagonist research, NMR provides valuable information that is complementary to the static pictures offered by X-ray crystallography.

Solid-state NMR has been applied to study the conformations of steroid antagonists like spironolactone (B1682167). researchgate.net Such studies can reveal the existence of multiple conformations of the drug in its solid form. In solution, 1H and 13C NMR are routinely used to confirm the chemical structure of newly synthesized steroid antagonists. Advanced NMR techniques, such as 2D NMR (e.g., COSY, NOESY), can be used to elucidate the three-dimensional structure of the antagonist and to map its binding interface with the receptor. These methods can also probe the dynamic changes in both the ligand and the protein upon binding.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free optical techniques that allow for the real-time monitoring of molecular interactions. These methods are widely used to determine the kinetics of binding between a steroid antagonist and its receptor, providing crucial information on the association (on-rate) and dissociation (off-rate) of the complex.

In a typical SPR or BLI experiment, the receptor protein is immobilized on a sensor chip, and a solution containing the steroid antagonist is flowed over the surface. The binding of the antagonist to the receptor causes a change in the refractive index at the sensor surface, which is detected in real time. This allows for the precise calculation of the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be derived. These kinetic parameters are critical for understanding the potency and duration of action of a drug.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event. malvernpanalytical.com This allows for the complete thermodynamic characterization of the interaction between a steroid antagonist and its receptor in a single experiment.

In an ITC experiment, a solution of the antagonist is titrated into a solution containing the receptor, and the heat released or absorbed is measured. nih.gov From the resulting data, the binding affinity (KD), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS) can be determined. This provides a comprehensive understanding of the driving forces behind the binding interaction. For example, a binding event may be driven by favorable enthalpic contributions (e.g., hydrogen bonds and van der Waals interactions) or by favorable entropic contributions (e.g., the release of ordered water molecules from the binding interface). This information is invaluable for structure-based drug design and lead optimization.

Mass Spectrometry-Based Proteomics for Target Identification and Protein Interaction Mapping

Mass spectrometry-based proteomics has become an essential tool for understanding the global cellular effects of steroid antagonists. This technology can be used to identify the protein targets of a drug and to map the changes in protein expression and protein-protein interactions that occur in response to drug treatment.

For instance, quantitative proteomic analyses have been performed on breast cancer cells that have developed resistance to the estrogen receptor antagonist tamoxifen. nih.govnih.gov These studies have identified changes in the expression of hundreds of proteins, revealing the activation of alternative signaling pathways that contribute to drug resistance. By comparing the proteomes of sensitive and resistant cells, researchers can identify potential new drug targets to overcome resistance. Furthermore, mass spectrometry can be used in combination with chemical probes to directly identify the protein targets of a novel steroid antagonist.

Fluorescence Resonance Energy Transfer (FRET) and Luminescence Resonance Energy Transfer (LRET) for Proximity Assays

Fluorescence Resonance Energy Transfer (FRET) and its time-resolved variant (TR-FRET) are powerful techniques for studying molecular interactions in a cellular context. These proximity-based assays rely on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically within 10 nm).

In the study of steroid antagonists, FRET and LRET can be used to monitor the interaction between a receptor and its coregulator proteins. For example, a FRET-based assay can be designed where the estrogen receptor is labeled with a donor fluorophore and a coactivator peptide is labeled with an acceptor fluorophore. nih.gov In the presence of an agonist, the receptor and coactivator interact, bringing the fluorophores close together and resulting in a high FRET signal. An antagonist would disrupt this interaction, leading to a decrease in the FRET signal. These assays are highly amenable to high-throughput screening for the discovery of new steroid receptor modulators.

Theoretical Implications and Future Research Trajectories for Steroid Antagonist, 2

Contribution to Elucidating Fundamental Steroid Receptor Biology and Signaling Networks

The study of steroid antagonists like "Steroid antagonist, 2" is pivotal for dissecting the intricate workings of steroid receptors and their signaling cascades. Steroid hormones exert their effects by binding to intracellular receptors, which then act as transcription factors to regulate gene expression. wikipedia.org Antagonists, by competing with endogenous hormones for receptor binding, can block or modulate these downstream effects. patsnap.comwikipedia.org

The interaction of an antagonist with a steroid receptor can induce unique conformational changes in the receptor protein. patsnap.com These conformational shifts can differ from those caused by the natural hormone (agonist), leading to altered interactions with co-regulator proteins (co-activators and co-repressors). This differential recruitment of co-regulators is a key determinant of the cellular response. nih.gov By studying these interactions, researchers can map the specific domains of the receptor involved in agonistic versus antagonistic activity.

Crystallographic studies of steroid receptors bound to antagonists have provided invaluable insights into the molecular basis of antagonism. nih.govcapes.gov.br These studies reveal the precise atomic interactions that stabilize the inactive conformation of the receptor, preventing its productive engagement with the transcriptional machinery. For instance, the structure of the receptor's A-ring and D-ring has been shown to be a critical factor in determining whether a bound ligand will act as an agonist or an antagonist. nih.gov

Furthermore, the use of specific antagonists allows for the uncoupling of different signaling pathways. Some steroid receptors can mediate rapid, non-genomic effects in addition to their classical genomic actions. Selective antagonists can help to differentiate these pathways, clarifying which cellular responses are mediated by which mechanism.

Development of this compound as a Chemical Probe for Cellular Pathways and Processes

A well-characterized steroid antagonist, such as our hypothetical "this compound," can serve as a powerful chemical probe to investigate cellular functions. researchgate.net Chemical probes are small molecules used to perturb a specific protein or pathway, allowing researchers to study the resulting biological consequences. researchgate.net By selectively blocking a particular steroid receptor, "this compound" can help to elucidate the physiological and pathological roles of that receptor's signaling pathway. patsnap.com

For example, if a researcher wants to understand the role of the glucocorticoid receptor (GR) in a specific cellular process, they could use a selective GR antagonist. By observing the changes that occur in the cells upon treatment with the antagonist, they can infer the functions of GR signaling. This approach has been instrumental in understanding the role of steroid hormones in a wide range of processes, from development and metabolism to inflammation and cancer. nih.govnih.gov

The development of a chemical probe requires a high degree of selectivity for its target protein over other related proteins to avoid off-target effects that could confound the experimental results. researchgate.net Therefore, a crucial aspect of developing "this compound" as a chemical probe would be to thoroughly characterize its binding profile across a panel of steroid receptors and other relevant proteins.

Potential for Rational Design of Next-Generation Steroid Antagonists with Enhanced Pharmacological Profiles

The knowledge gained from studying first- and second-generation steroid antagonists provides a solid foundation for the rational design of new drugs with improved properties. nih.gov The goal of rational drug design is to create molecules that are more potent, more selective, and have better pharmacokinetic profiles than existing compounds. viictr.org

Structure-based drug design utilizes the three-dimensional structure of the target receptor to design ligands that fit precisely into the binding pocket and induce the desired antagonistic conformation. nih.gov For instance, understanding how "this compound" interacts with its receptor at the atomic level can guide the modification of its chemical structure to enhance its binding affinity and selectivity.

Another approach is ligand-based drug design, which relies on the knowledge of the structure-activity relationships of a series of known antagonists. nih.gov By identifying the chemical features that are essential for antagonistic activity, medicinal chemists can design new molecules that incorporate these features while optimizing other properties.

The development of next-generation antagonists also focuses on overcoming mechanisms of drug resistance. For example, in some cancers, mutations in the steroid receptor can convert an antagonist into an agonist, promoting tumor growth. nih.gov Designing antagonists that are effective against these mutant receptors is a key area of research. nih.gov

Table 1: Comparison of Binding Affinities (Ki, nM) of Representative Steroid Receptor Antagonists

| Compound | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Progesterone (B1679170) Receptor (PR) | Androgen Receptor (AR) |

| Mifepristone (B1683876) | High Affinity | Modest Affinity | High Affinity | Modest Affinity |

| CORT-108297 | High Affinity (0.45 nM) | Low Affinity | No Affinity | Low Affinity |

| LLY-2707 | High Affinity (2.13 nM) | Low Affinity | Low Affinity | Low Affinity |

This table presents hypothetical and literature-derived data to illustrate the concept of receptor selectivity. researchgate.net

Role in Understanding Molecular Mechanisms Underlying Receptor-Mediated Pathologies

Steroid antagonists are invaluable tools for investigating the molecular basis of diseases that involve aberrant steroid receptor signaling. nih.gov Many diseases, including certain types of cancer, metabolic disorders, and inflammatory conditions, are driven by the over-activation or dysregulation of steroid hormone pathways. patsnap.comnih.gov

By blocking the activity of a specific steroid receptor with an antagonist like "this compound," researchers can study the contribution of that receptor to the disease phenotype. For example, the use of androgen receptor antagonists has been crucial in demonstrating the central role of the androgen receptor in the development and progression of prostate cancer. nih.gov Similarly, mineralocorticoid receptor antagonists have helped to elucidate the mechanisms of cardiovascular and renal diseases. nih.gov

These studies can reveal the specific genes and signaling pathways that are regulated by the steroid receptor and contribute to the pathology. This knowledge is essential for identifying new therapeutic targets and developing more effective treatments.

Emerging Research Frontiers in Steroid Antagonist Discovery and Optimization

The field of steroid antagonist discovery is continually evolving, with several exciting new research frontiers emerging.

One area of focus is the development of tissue-selective steroid antagonists. The goal is to create compounds that act as antagonists in certain tissues while having no effect or even a beneficial agonistic effect in other tissues. This could help to minimize the side effects associated with systemic steroid receptor blockade.

Another emerging trend is the discovery of antagonists with novel mechanisms of action. nih.gov For example, instead of simply blocking the ligand-binding pocket, some new antagonists are being designed to allosterically modulate the receptor or to promote its degradation. wikipedia.orgnih.gov

The exploration of natural products from marine and terrestrial organisms continues to be a promising source of new steroid-like molecules with unique biological activities. mdpi.com Additionally, advances in synthetic chemistry are enabling the creation of novel steroidal and non-steroidal scaffolds with diverse pharmacological properties. drugtargetreview.com

Finally, the integration of computational methods, such as in silico screening and molecular dynamics simulations, is accelerating the discovery and optimization of new steroid antagonists. mdpi.com These approaches allow for the rapid evaluation of large virtual libraries of compounds, prioritizing the most promising candidates for experimental testing.

常见问题

Basic Research Question

- Non-linear regression : Fit sigmoidal curves (Hill equation) to calculate IC₅₀/EC₅₀ values.

- ANOVA with post-hoc tests : Compare dose groups for significance (p < 0.05, adjusted for multiple comparisons).

- Power analysis : Ensure sample sizes ≥6 replicates to detect ≥20% effect sizes with 80% power .

How can researchers validate the specificity of steroid antagonists in complex biological systems with overlapping receptor pathways?

Advanced Research Question

- Gene editing : CRISPR-Cas9 knockout of target receptors (e.g., AR) to isolate antagonist effects.

- Proteomic profiling : Use mass spectrometry to identify off-target interactions.

- Transcriptomic analysis : RNA-seq to map antagonist-induced gene expression changes versus receptor-null controls .

What are the best practices for reconciling discrepancies between in vitro and in vivo efficacy data for steroid antagonists?

Advanced Research Question

- Pharmacokinetic (PK) profiling : Measure antagonist bioavailability and tissue penetration (e.g., LC-MS/MS).

- Tumor xenograft models : Compare in vitro IC₅₀ values with in vivo tumor regression rates.

- Microdialysis : Monitor real-time drug concentrations in target tissues .

How should researchers optimize protocols for studying steroid antagonist combinations with other therapeutics?

Advanced Research Question

- Isobologram analysis : Determine additive, synergistic, or antagonistic interactions.

- Sequential dosing : Test pre-treatment with antagonists to block receptor priming before administering chemotherapy.

- PK/PD modeling : Predict optimal dosing intervals using compartmental models .

What experimental controls are essential for ensuring reproducibility in steroid antagonist studies?

Basic Research Question

- Hormone-deprived controls : Culture cells in charcoal-stripped serum to eliminate endogenous steroid interference.

- Positive/Negative controls : Include known agonists/antagonists (e.g., tamoxifen for ER) and vehicle-only groups.

- Blinded analysis : Randomize treatment assignments and use automated image analysis to reduce bias .

How can multi-omics approaches enhance mechanistic insights into steroid antagonist resistance?

Advanced Research Question

Integrate:

- Single-cell RNA-seq : Identify resistant subpopulations with altered receptor co-expression (e.g., ER/EGFR).

- Phosphoproteomics : Map adaptive kinase signaling (e.g., MAPK, AKT) in antagonist-resistant clones.

- Metabolomics : Track shifts in steroid precursor synthesis (e.g., cholesterol → testosterone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。